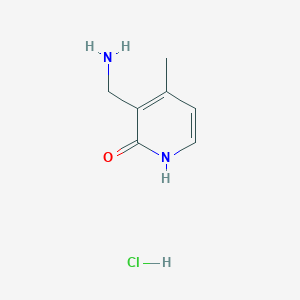
6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol. This compound is part of the benzodiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Benzimidazole Formation: The starting material, 5-chloro-1H-benzimidazole, is synthesized through the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions.
Cyclohexene Formation: The benzimidazole is then reacted with cyclohexene-1-carboxylic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form the cyclohexene derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclohexene ring to a cyclohexane ring.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Cyclohexane-1-carboxylic acid.
Reduction: Cyclohexene-1-carboxylic alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
6-(5-chloro-1H-benzimidazol-2-yl)-3-cyclohexene-1-carboxylic acid
2-(5-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Uniqueness: 6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclohexene ring and the chloro substituent on the benzimidazole ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1152563-23-9 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



